Furazan Core Antibacterial FtsZ Inhibition Potency: Structural Class Benchmarking Against the A189 Derivative
The 4-aminofurazan-3-carboxylate scaffold to which CAS 311766-22-0 belongs has a validated antibacterial mechanism—inhibition of the bacterial cell division protein FtsZ. Among 95,000 screened compounds, the 4-aminofurazan derivative A189 was identified as an FtsZ GTPase inhibitor with an IC₅₀ of 80 μg/mL (~305 μM), exhibiting activity against Staphylococcus aureus and Escherichia coli [1]. This establishes a quantitative baseline for the scaffold class: the furazan core with an electron-withdrawing substituent at the 3-position achieves measurable FtsZ inhibition at mid-micromolar concentrations. CAS 311766-22-0 shares this core structure and differs in the ester side chain, which may modulate potency within this validated mechanistic pathway.
| Evidence Dimension | FtsZ GTPase inhibition (antibacterial mechanism) |
|---|---|
| Target Compound Data | Sharing 4-aminofurazan-3-carboxylate core; specific IC₅₀ not publicly reported for this exact compound |
| Comparator Or Baseline | A189 (4-aminofurazan derivative): IC₅₀ = 80 μg/mL against FtsZ GTPase; active against S. aureus and E. coli |
| Quantified Difference | Cannot be calculated—no direct head-to-head data for CAS 311766-22-0 |
| Conditions | In vitro FtsZ GTPase assay; light scattering assembly assay; E. coli filamentation microscopy; 95,000-compound anucleate cell blue screen |
Why This Matters
Establishes that the 4-aminofurazan-3-carboxylate core is a validated antibacterial pharmacophore against a novel target (FtsZ), providing scientific rationale for procuring CAS 311766-22-0 as a scaffold for antibacterial optimization programs.
- [1] Ito H, Ura A, Oyamada Y, Tanitame A, Yoshida H, Yamada S, Wachi M, Yamagishi J. A 4-Aminofurazan Derivative—A189—Inhibits Assembly of Bacterial Cell Division Protein FtsZ In Vitro and In Vivo. Microbiology and Immunology, 2006, 50(10): 759–764. View Source
